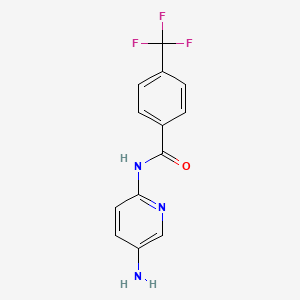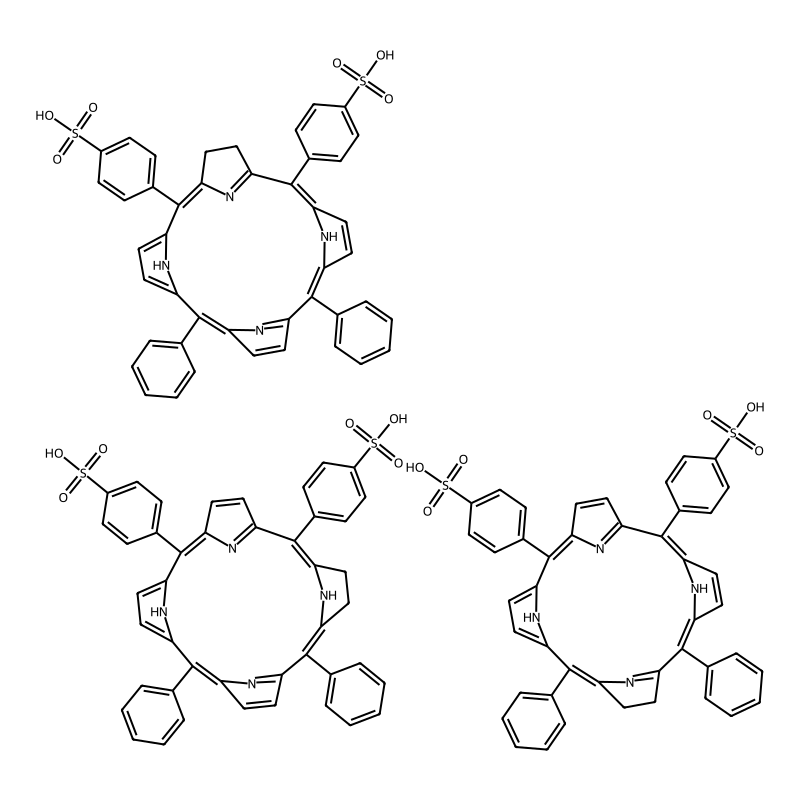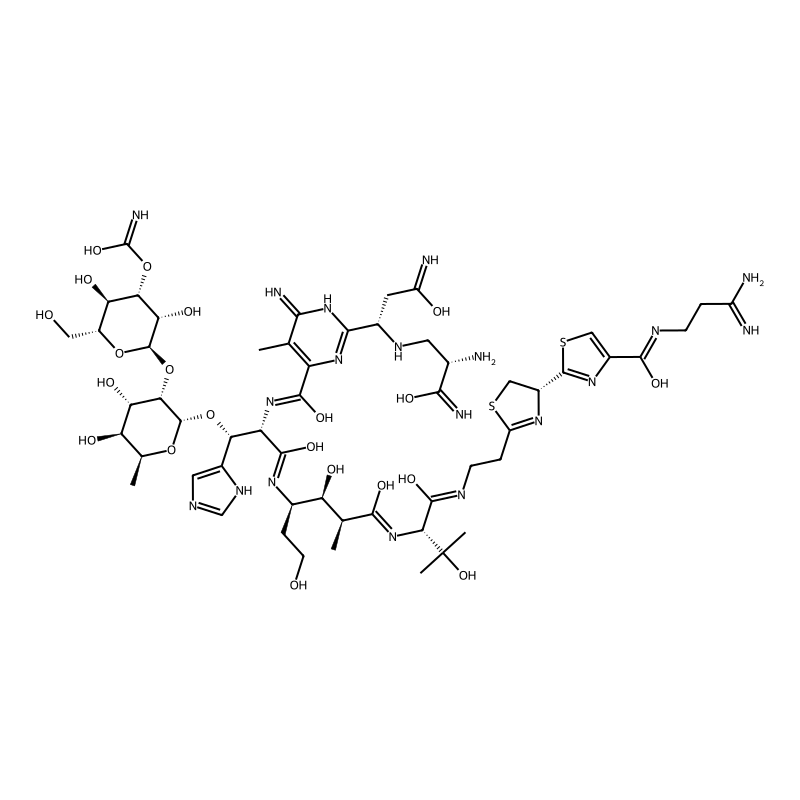TFAP

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
PubChem Entry
A record for N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide exists in the PubChem database, a public resource for information on chemicals and bioactive small molecules. The PubChem entry assigns the identifier TFAP to this compound and lists a CAS registry number of 1011244-68-0 []. However, the PubChem record does not contain details on its biological activity or potential applications [].
Limited Commercial Availability
Several chemical suppliers offer N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide for purchase, typically categorized as a research chemical. This suggests that the compound may be of interest to researchers due to its structure or potential properties, but the specific research areas are not disclosed by the suppliers.
Transcription Factor Activation Profile, commonly referred to as TFAP, is a chemical compound identified as N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide. It is characterized by its selective inhibition of cyclooxygenase-1 (COX-1), with an IC50 value of approximately 0.8 μM, while showing much lower activity against cyclooxygenase-2 (COX-2) with an IC50 exceeding 200 μM . The structure of TFAP consists of 31 bonds, including aromatic and multiple bonds, which contribute to its biological activity and interaction with various molecular targets .
The primary research focus on TFAP seems to be its potential role as a COX-1 inhibitor []. COX-1 is an enzyme responsible for the production of prostaglandins, which are lipid mediators involved in inflammation and pain. Inhibiting COX-1 activity could potentially reduce these processes. However, the detailed mechanism of action of TFAP on COX-1 is not yet elucidated in scientific literature. Further studies are needed to understand how TFAP interacts with the enzyme and its potential effects on biological systems.
TFAP primarily functions as an inhibitor of cyclooxygenase enzymes, which are critical in the biosynthesis of prostaglandins and thromboxanes from arachidonic acid. By selectively inhibiting COX-1, TFAP can modulate inflammatory responses and pain pathways without significantly affecting COX-2, which is often associated with inflammatory processes. This selectivity may lead to reduced side effects commonly associated with non-selective COX inhibitors .
The biological activity of TFAP is primarily linked to its role as a COX-1 inhibitor. This inhibition can lead to anti-inflammatory effects, making it a potential candidate for therapeutic applications in conditions where inflammation plays a key role. Additionally, studies have indicated that TFAP may influence transcription factor activities, thereby affecting gene expression profiles related to cell differentiation and proliferation, particularly in hematopoietic cells .
TFAP can be synthesized through several methods involving the reaction of 5-aminopyridine with trifluoromethylbenzoyl chloride under appropriate conditions. The synthesis typically requires careful control of reaction parameters to ensure high yield and purity of the final product. Specific protocols may vary depending on the desired scale and purity requirements but generally involve standard organic synthesis techniques such as refluxing and recrystallization .
Due to its selective inhibition of COX-1, TFAP has potential applications in:
- Pain Management: As a non-steroidal anti-inflammatory drug (NSAID), it could be beneficial in treating pain without the gastrointestinal side effects associated with non-selective COX inhibitors.
- Cancer Research: Its ability to influence transcription factors may make it useful in studies aimed at understanding cell differentiation in cancers such as acute myeloid leukemia .
- Inflammatory Diseases: It may be explored for therapeutic use in diseases characterized by chronic inflammation.
Interaction studies have shown that TFAP can modulate various signaling pathways through its action on cyclooxygenase enzymes. Its selective inhibition allows researchers to study the differential roles of COX-1 and COX-2 in various biological contexts. Moreover, TFAP's influence on transcription factors suggests potential interactions with other cellular signaling pathways that could be explored in further research .
Several compounds exhibit similar biological activities or structural features to TFAP. Here are some notable examples:
| Compound Name | Structure Type | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Unique Features |
|---|---|---|---|---|
| Aspirin | Salicylate derivative | Non-selective | Non-selective | Acetylates serine residues on COX enzymes |
| Ibuprofen | Propionic acid derivative | Non-selective | Non-selective | Common over-the-counter NSAID |
| Celecoxib | Sulfonamide derivative | Minimal | Selective | Designed specifically to inhibit COX-2 |
TFAP's uniqueness lies in its high selectivity for COX-1 over COX-2, which may provide therapeutic advantages in managing inflammation while minimizing gastrointestinal side effects commonly seen with non-selective inhibitors . This selectivity could make TFAP a valuable tool in both clinical and research settings focused on inflammation and related diseases.
Synthetic Routes and Strategies
The synthesis of trifluoroacetyl peroxide (TFAP) involves several established methodologies, primarily centered around the reaction of trifluoroacetic acid derivatives with hydrogen peroxide under controlled conditions. The compound, identified as bis(trifluoroacetyl) peroxide with the structural formula CF₃C(O)OOC(O)CF₃, represents a significant organofluorine peroxide with unique synthetic applications [1] [2].
Primary Synthetic Pathway
The most widely documented synthetic route involves the reaction of trifluoroacetic anhydride with hydrogen peroxide under anhydrous conditions. This method, originally developed for the preparation of similar fluorinated peroxides, provides bis(trifluoroacetyl) peroxide in good yield [3]. The reaction proceeds through nucleophilic attack of hydrogen peroxide on the electrophilic carbonyl centers of trifluoroacetic anhydride, followed by elimination of trifluoroacetic acid.
The reaction can be represented as:
(CF₃CO)₂O + H₂O₂ → CF₃C(O)OOC(O)CF₃ + H₂O
Alternative Synthesis Methods
An alternative approach utilizes the direct reaction of trifluoroacetic acid with hydrogen peroxide in the presence of acid catalysts, particularly sulfuric acid [1]. This method provides enhanced control over reaction conditions and can be adapted for different scale requirements. The catalytic system facilitates the formation of the peroxy linkage while maintaining the integrity of the trifluoroacetyl groups.
Recent advances in photochemical synthesis have demonstrated the utility of pyridine nitrogen-oxide derivatives in concert with trifluoroacetic anhydride for generating trifluoroacetyl radicals, which can subsequently form peroxide species under oxidative conditions [4]. This methodology offers advantages in terms of selectivity and reaction conditions, particularly for temperature-sensitive applications.
Mechanistic Considerations
The formation of trifluoroacetyl peroxide proceeds through several key mechanistic steps. Initial nucleophilic attack by hydrogen peroxide on the anhydride carbonyl carbon creates a tetrahedral intermediate. Subsequent elimination of the leaving group (trifluoroacetate) generates the first peroxy-acyl linkage. The process repeats with the second equivalent of the precursor to form the symmetric bis(trifluoroacetyl) peroxide structure [5] [6].
The electron-withdrawing nature of the trifluoromethyl groups significantly influences the reactivity profile of the resulting peroxide. These groups stabilize the peroxy linkage against premature decomposition while maintaining sufficient reactivity for synthetic applications [7] [6].
Scale-up Production Methodologies
Industrial Scale Considerations
The scale-up of trifluoroacetyl peroxide production requires careful consideration of safety protocols and process optimization due to the inherent hazards associated with peroxide compounds [4] [8]. Industrial production methodologies focus on continuous flow processes that minimize accumulation of the peroxide product while maintaining consistent quality and yield.
Flow chemistry approaches have proven particularly effective for large-scale synthesis, with reported applications up to kilogram scale [4]. These systems provide enhanced heat and mass transfer characteristics while reducing the residence time of potentially hazardous intermediates. The use of specialized reactor designs, incorporating temperature control and pressure relief systems, ensures safe operation at production scales.
Process Optimization Parameters
Key parameters for scale-up include temperature control (typically maintained between 0-25°C), reaction time optimization (usually 2-6 hours), and solvent selection [6]. The choice of solvent significantly impacts both yield and safety considerations. Trifluoroacetic acid has emerged as an effective solvent that enhances reaction selectivity while providing intrinsic compatibility with the fluorinated reactants [7] [6].
Continuous monitoring systems are essential for large-scale production, incorporating real-time analysis of peroxide concentration, temperature profiles, and reaction progress. These systems enable immediate response to process deviations and help maintain consistent product quality [4].
Equipment Specifications
Industrial production requires specialized equipment designed for peroxide handling. Reactor materials must be compatible with both fluorinated compounds and peroxides, typically involving fluoropolymer-lined vessels or specialized alloys. Mixing systems require explosion-proof motors and careful design to avoid hot spots or mechanical shock that could initiate peroxide decomposition [9].
Purification and Isolation Techniques
Primary Purification Methods
The purification of trifluoroacetyl peroxide presents unique challenges due to the compound's sensitivity to thermal and mechanical shock [8] [10]. Standard purification approaches rely on low-temperature distillation techniques, typically conducted under reduced pressure to minimize thermal stress. Fractional distillation at temperatures below 50°C provides effective separation from unreacted starting materials and byproducts [11] [12].
Crystallization methods offer an alternative purification approach, particularly effective when conducted at low temperatures using appropriate solvent systems. The selection of crystallization solvents must consider both the solubility characteristics of the target compound and safety requirements for peroxide handling [13] [14].
Chromatographic Separation Techniques
Liquid chromatography methods have been developed for analytical and preparative purification of fluorinated peroxides. High-performance liquid chromatography (HPLC) using fluorinated mobile phases provides excellent separation efficiency while maintaining compatibility with the target compound [15] [16]. Silica gel-based stationary phases, when properly conditioned, offer good retention characteristics for trifluoroacetyl peroxide.
Size exclusion chromatography represents another viable option, particularly for removing high molecular weight impurities or polymer byproducts. This technique avoids the potential complications associated with strong adsorptive interactions that might occur with other chromatographic modes [17] [18].
Specialized Isolation Protocols
The isolation of pure trifluoroacetyl peroxide requires adherence to strict safety protocols throughout the purification process [8] [13]. All operations must be conducted in appropriate safety equipment, including blast shields and remote handling systems when dealing with quantities above milligram scale.
Cold trap collection systems provide effective means for isolating volatile peroxide products while minimizing exposure risks. These systems typically operate at temperatures between -78°C and -20°C, depending on the specific vapor pressure characteristics of the target compound [12].
Quality Control and Analytical Protocols
Spectroscopic Characterization Methods
Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural characterization of trifluoroacetyl peroxide [19] [15]. Fluorine-19 NMR spectroscopy proves particularly valuable, offering high sensitivity and excellent resolution for fluorinated compounds. The trifluoromethyl groups exhibit characteristic chemical shifts that enable unambiguous identification and quantitative analysis [20].
Proton NMR analysis, while limited due to the absence of hydrogen atoms in the core structure, can detect trace impurities and provide valuable information about sample purity. Carbon-13 NMR spectroscopy offers additional structural confirmation, particularly for the carbonyl carbon environments [19].
Mass Spectrometric Analysis
High-resolution mass spectrometry serves as a primary analytical tool for molecular weight determination and structural confirmation [21]. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) methods provide soft ionization conditions suitable for peroxide analysis while minimizing fragmentation.
The characteristic isotope patterns associated with fluorine atoms enable definitive molecular formula assignment. Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that confirm the peroxy linkage and trifluoroacetyl substituents [21].
Chromatographic Quality Assessment
Gas chromatography-mass spectrometry (GC-MS) analysis offers rapid and sensitive detection of volatile impurities and decomposition products. The thermal stability requirements for GC analysis necessitate careful optimization of injection port temperatures and column selection to prevent on-column decomposition [16].
Ion chromatography provides specific analysis for ionic impurities, particularly important when determining residual acid content from synthetic procedures. This technique offers excellent sensitivity for detecting trifluoroacetate and other ionic species that might affect product purity [16].
Stability and Purity Monitoring
Long-term stability studies require specialized analytical protocols that can detect early signs of decomposition without compromising sample integrity. Differential scanning calorimetry (DSC) provides thermal stability assessment while infrared spectroscopy enables monitoring of peroxy bond integrity over time [22] [23].
Quantitative analytical methods must account for the compound's sensitivity to environmental conditions. Sample handling protocols specify inert atmosphere storage, controlled temperature conditions, and limited exposure to light sources that might initiate photochemical decomposition [10] [13].
Trace Impurity Analysis
Detection and quantification of trace impurities require highly sensitive analytical methods capable of operating at parts-per-million levels. Liquid chromatography coupled with mass spectrometry (LC-MS) provides the necessary sensitivity while offering structural information for impurity identification [16].
Specialized test methods for peroxide content determination ensure that decomposition products or unreacted hydrogen peroxide do not compromise product quality. These methods typically employ iodometric titration or colorimetric detection systems specifically validated for fluorinated peroxide analysis [24] [23].








